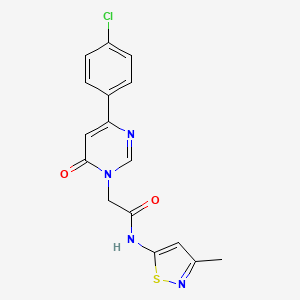

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide

Description

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidin-6-one core substituted at the 4-position with a 4-chlorophenyl group. The acetamide moiety bridges the pyrimidinone ring to a 3-methylisothiazol-5-yl substituent.

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2S/c1-10-6-15(24-20-10)19-14(22)8-21-9-18-13(7-16(21)23)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYCKZLGNASOBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a chlorophenyl group and a pyrimidine core, suggest diverse biological interactions. This article reviews the biological activity of this compound based on various studies, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.75 g/mol. The compound features a pyrimidine ring substituted with a chlorophenyl group and an isothiazole moiety linked via an acetamide group. The structural characteristics contribute to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.75 g/mol |

| LogP (octanol-water) | 2.8165 |

| Polar Surface Area | 71.61 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Research indicates that compounds similar to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

A study demonstrated that compounds with similar structural motifs induced apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, suggesting a mechanism involving mitochondrial pathways of cell death . The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells .

Antimicrobial Activity

The compound's isothiazole component suggests potential antimicrobial properties. Isothiazoles are known for their ability to inhibit bacterial growth and have been explored for their activity against various pathogens. Preliminary studies indicate that derivatives containing isothiazole exhibit antibacterial effects, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The proposed mechanisms for the biological activity of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : By modulating the expression of pro-apoptotic and anti-apoptotic proteins, it can trigger programmed cell death in malignant cells.

- Antimicrobial Mechanism : The presence of the isothiazole moiety may interfere with bacterial protein synthesis or cell wall integrity.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Cytotoxicity Studies : A series of pyrimidine derivatives were tested against MCF-7 and HepG2 cell lines, showing varying degrees of cytotoxicity based on structural modifications. For example, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

- In Vivo Studies : In vivo experiments using tumor-bearing mice demonstrated that certain pyrimidine derivatives could effectively target tumor cells while sparing normal tissues, indicating a potential for selective anticancer therapies .

- Antimicrobial Efficacy : A recent investigation into isothiazole-based compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the structure can enhance efficacy against specific pathogens.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Pyridazinone vs. Pyrimidinone: The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-methylisothiazol-5-yl)acetamide () replaces the pyrimidinone ring with a pyridazinone. The cyclopropyl group may enhance metabolic stability compared to the 4-chlorophenyl group in the target compound .

- Triazole-Linked Derivatives: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () introduces a triazole ring and naphthyloxy group. The triazole’s hydrogen-bonding capacity contrasts with the pyrimidinone’s carbonyl, suggesting divergent binding modes in biological systems .

Substituent Effects

- Chlorophenyl vs. Nitrobenzothiazole: 2-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () replaces the isothiazole with a nitrobenzothiazole and adds a thioether linkage. The nitro group increases polarity, reflected in its high melting point (252–254°C), while the thioether may enhance reactivity toward cysteine residues in enzymes .

- Quinoline-Piperidine Hybrids: Patent compounds like N-(4-(4-chloroindolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature extended aromatic systems (quinoline) and piperidine rings. These modifications likely improve blood-brain barrier penetration compared to the target compound’s simpler heterocycles .

Table 1: Comparative Analysis of Key Compounds

*Calculated molecular weight based on structural formula.

Computational Insights

Tools like Multiwfn () enable comparative analysis of electronic properties. For example:

- The chlorophenyl group’s electron-withdrawing nature could reduce electron density at the acetamide nitrogen, altering hydrogen-bonding capacity compared to cyclopropyl-substituted analogs .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors influencing yield, as demonstrated in chemical process optimization studies . Post-synthesis, employ NMR to assess purity and detect tautomeric forms (e.g., amine:imine ratios, as shown in a 2021 study with a yield of 72%) . High-performance liquid chromatography (HPLC) paired with mass spectrometry further validates structural integrity.

Q. What spectroscopic techniques are critical for characterizing this compound’s structural and tautomeric properties?

- Methodological Answer :

- NMR : Resolve tautomeric equilibria (e.g., amine vs. imine forms) through distinct proton signals (e.g., δ 11.20–13.30 ppm for NH groups) .

- X-ray crystallography : Determine solid-state conformation using single-crystal data, as exemplified in studies resolving bond angles and torsional strain in pyrimidine derivatives .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm) and hydrogen-bonding interactions.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays targeting receptor binding or enzyme inhibition. For example:

- Kinase inhibition assays : Use fluorescence-based platforms to measure IC values.

- Cytotoxicity profiling : Employ cell viability assays (e.g., MTT) across multiple cell lines. Ensure dose-response curves are generated with triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted electronic properties?

- Methodological Answer :

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces, electron localization functions (ELF), and Fukui indices for reactivity prediction .

- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to validate tautomeric states .

- Molecular dynamics (MD) simulations : Model solvation effects to explain discrepancies in tautomer ratios observed in solution vs. solid state .

Q. What strategies are effective in elucidating the reaction mechanism of this compound’s synthesis?

- Methodological Answer :

- Reaction path search : Apply quantum chemical methods (e.g., IRC calculations) to map transition states and intermediates, as implemented in ICReDD’s workflow .

- Kinetic isotope effects (KIE) : Use deuterated reagents to identify rate-determining steps.

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation in real time .

Q. How can researchers design experiments to assess environmental degradation pathways and ecotoxicology?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light in aqueous media, followed by LC-MS to identify breakdown products.

- Aquatic toxicity assays : Use Daphnia magna or algae models to measure EC values, adhering to OECD guidelines.

- QSAR modeling : Predict biodegradation half-lives using computational tools, validated against experimental data .

Q. What advanced techniques can quantify tautomeric equilibrium dynamics in solution?

- Methodological Answer :

- Variable-temperature NMR : Monitor chemical shift changes to calculate equilibrium constants (K) and thermodynamic parameters (ΔH, ΔS) .

- 2D EXSY spectroscopy : Detect exchange between tautomers and estimate rate constants.

- Polarized continuum model (PCM) : Simulate solvent effects on tautomer stability using DFT .

Data Contradiction and Optimization

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodological Answer :

- Conformational sampling : Use MD simulations to explore bioactive conformations not captured in static DFT models.

- Off-target screening : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unanticipated interactions .

- Synchrotron crystallography : Resolve ligand-binding modes at high resolution to refine docking models .

Q. What experimental design principles minimize variability in scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Integrate inline sensors (e.g., Raman spectroscopy) for real-time monitoring of critical quality attributes (CQAs).

- Quality by Design (QbD) : Define a design space using risk assessment tools (e.g., Ishikawa diagrams) to control parameters like mixing efficiency and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.